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molecular formula C5H7N3OS B240277 4-Amino-2-methylsulphinylpyrimidine

4-Amino-2-methylsulphinylpyrimidine

Cat. No. B240277
M. Wt: 157.2 g/mol
InChI Key: BMORKTVSIMASQN-UHFFFAOYSA-N
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Patent
US04795755

Procedure details

Sodium metaperiodate (1.3 g.) in water (5 ml.) was added to a solution of 4-amino-2-methylthiopyrimidine (0.7 g.) in water (10 ml.) at 90°, and the solution kept at 90° for 1 hour. A further 1.3 g. of sodium metaperiodate was added and the solution heated a further 0.5 hours and then cooled to room temperature. The mixture was filtered and the filtrate evaporated to dryness. The residue was triturated with MeOH and the suspension filtered and then the filtrate was evaporated to dryness. The residue was triturated with acetonitrile and the insoluble solid collected to give 4-amino-2-methylsulphinylpyrimidine (0.7 g.) which was used without further purification.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=[O:2].[Na+].[NH2:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([S:14][CH3:15])[N:9]=1>O>[NH2:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([S:14]([CH3:15])=[O:2])[N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
0.7 g
Type
reactant
Smiles
NC1=NC(=NC=C1)SC
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated a further 0.5 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with MeOH
FILTRATION
Type
FILTRATION
Details
the suspension filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with acetonitrile
CUSTOM
Type
CUSTOM
Details
the insoluble solid collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=NC=C1)S(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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